5-Hydroxy-2,3-dimethylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-2,3-dimethylbenzaldehyde is an organic compound with the molecular formula C9H10O2 It is a derivative of benzaldehyde, featuring hydroxyl and methyl groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-2,3-dimethylbenzaldehyde can be achieved through several methods. One common approach involves the formylation of 2,3-dimethylphenol using reagents such as dichloromethyl methyl ether and titanium tetrachloride in dichloromethane . The reaction typically yields the desired aldehyde along with other regioisomers, which can be separated by chromatography.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimized versions of the laboratory methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxy-2,3-dimethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl and methyl groups on the benzene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed:
Oxidation: 5-Hydroxy-2,3-dimethylbenzoic acid.
Reduction: 5-Hydroxy-2,3-dimethylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
5-Hydroxy-2,3-dimethylbenzaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and metabolic pathways.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 5-Hydroxy-2,3-dimethylbenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. For example, its aldehyde group can form covalent bonds with nucleophilic amino acid residues in proteins, potentially inhibiting enzyme function .
Comparison with Similar Compounds
3,5-Dimethylbenzaldehyde: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
2,4-Dihydroxy-5,6-dimethylbenzaldehyde: Contains additional hydroxyl groups, which can significantly alter its chemical properties and reactivity.
Uniqueness: 5-Hydroxy-2,3-dimethylbenzaldehyde is unique due to the specific positioning of its hydroxyl and methyl groups, which influence its reactivity and potential applications. The presence of both electron-donating and electron-withdrawing groups on the benzene ring makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C9H10O2 |
---|---|
Molecular Weight |
150.17 g/mol |
IUPAC Name |
5-hydroxy-2,3-dimethylbenzaldehyde |
InChI |
InChI=1S/C9H10O2/c1-6-3-9(11)4-8(5-10)7(6)2/h3-5,11H,1-2H3 |
InChI Key |
KHJKPIDRIINEJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C)C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.